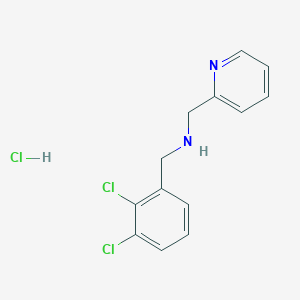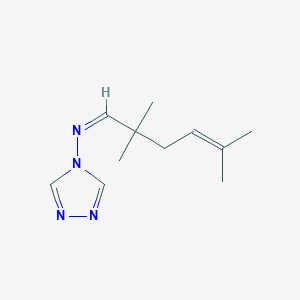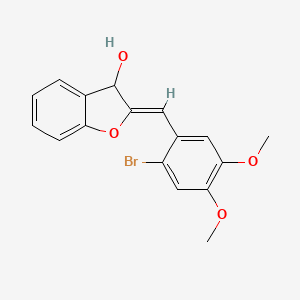
(2,3-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to (2,3-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride often involves multi-step chemical reactions, starting from basic aromatic compounds or pyridines. For instance, efficient access to N-(pyrrol-2-yl)amines, which share structural similarities, can be achieved through a two-step synthesis sequence, starting from simple precursors like amines and carbonitriles, demonstrating the feasibility of constructing complex structures from basic building blocks (Macías et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds often reveals interesting features like tautomerism and intramolecular hydrogen bonding, which could be expected in (2,3-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride as well. For example, the structure of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine demonstrates tautomeric equilibrium and intramolecular hydrogen bonding, indicating the complex behavior of such molecules in different environments (Nazır et al., 2000).
Chemical Reactions and Properties
Compounds with pyridyl and amine functionalities are involved in various chemical reactions, such as cycloadditions, reductions, and nucleophilic substitutions, highlighting their versatility in synthetic chemistry. For example, the synthesis and characterization of trans-[Co(III)(bpb)(amine)2]X complexes illustrate how such compounds can participate in complex formation and demonstrate interesting coordination chemistry (Amirnasr et al., 2002).
Aplicaciones Científicas De Investigación
Tautomerism and Molecular Interactions
Studies on Schiff bases, closely related to the structure of interest, have revealed insights into intramolecular hydrogen bonding and tautomerism. These properties are critical in understanding molecular interactions and designing compounds with specific optical and chemical properties. For example, N-(2-pyridil)-salicylidene and its derivatives have been extensively studied for their tautomeric equilibrium and molecular structures, providing a basis for designing compounds with tailored electronic and structural characteristics (Nazır et al., 2000).
Catalysis and Organic Transformations
Compounds featuring pyridinyl and benzyl moieties have been utilized as ligands in catalytic systems, particularly in oxidation reactions and selective hydroxylation of alkanes. These applications underscore the importance of such compounds in synthetic chemistry, where they enable selective transformations and facilitate the synthesis of complex molecules (Sankaralingam & Palaniandavar, 2014).
Corrosion Inhibition
Schiff base compounds, similar in functionality to the compound , have demonstrated utility as corrosion inhibitors for mild steel in acidic conditions. This application is significant in materials science and engineering, offering a chemical approach to protecting metals against corrosion (Ashassi-Sorkhabi et al., 2005).
Photocatalytic Degradation
The structural motifs present in "(2,3-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride" are found in molecules that participate in photocatalytic processes. These processes are crucial for environmental applications, such as the degradation of pollutants in water. Research in this area focuses on understanding the mechanisms by which these compounds interact with light and catalyze the breakdown of harmful chemicals (Maillard-Dupuy et al., 1994).
Environmental and Analytical Chemistry
Derivatives of pyridine and related amines have been explored for their roles in capturing carbon dioxide, particularly in the presence of water. This research is pivotal for developing new materials for carbon capture and sequestration, addressing the urgent need for technologies to mitigate climate change (Abdelnaby et al., 2018).
Mecanismo De Acción
The mechanism of action of amines can vary depending on their specific structure and the context in which they are used. For example, in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, amines can participate in electronically divergent processes with the metal catalyst .
Direcciones Futuras
The future directions of research on amines could involve the development of new synthesis methods, the exploration of new reactions, and the design of amines with specific properties for use in various applications. For example, detailed SAR analysis and prospects could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2.ClH/c14-12-6-3-4-10(13(12)15)8-16-9-11-5-1-2-7-17-11;/h1-7,16H,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGMBNLAJSLOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=C(C(=CC=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-hydroxypropyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5500590.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5500591.png)
![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)

![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)
![N-benzyl-4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B5500611.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea](/img/structure/B5500612.png)
![methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate](/img/structure/B5500613.png)

![4-amino-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile](/img/structure/B5500637.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)

![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)